molecular formula C7H8ClFN2 B7965414 4-Chloro-5-fluoro-2-isopropylpyrimidine

4-Chloro-5-fluoro-2-isopropylpyrimidine

Cat. No.: B7965414
M. Wt: 174.60 g/mol
InChI Key: JRICIVRPJODIFV-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Sciences

Pyrimidine, a heterocyclic aromatic organic compound, is structurally analogous to benzene (B151609) and pyridine (B92270), featuring a six-membered ring with two nitrogen atoms at the first and third positions. numberanalytics.com This fundamental scaffold is of paramount importance in the realm of heterocyclic chemistry. numberanalytics.com

Historical Context and Evolution of Pyrimidine Research

While pyrimidine derivatives like alloxan (B1665706) were known in the early 19th century, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The systematic investigation of pyrimidines commenced in 1884 with Pinner's work on synthesizing derivatives. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. wikipedia.org The wide occurrence of the pyrimidine ring system in nature, notably in the nucleobases cytosine, thymine, and uracil, as well as in vitamin B1 (thiamine), has driven extensive research. wikipedia.orgtaylorandfrancis.com Over the past few decades, the field has expanded significantly, with numerous pyrimidine derivatives being developed as chemotherapeutic agents for a variety of diseases. researchgate.netresearchgate.net

Significance of Halogenation in Pyrimidine Derivatives

Halogenated heteroaromatic compounds, including pyrimidines, are crucial building blocks in the synthesis of complex natural products and pharmaceutical drugs. rsc.org The introduction of halogen atoms onto the pyrimidine scaffold plays a pivotal role in modulating the molecule's properties and reactivity.

Influence of Halogen Substituents on Electronic Properties and Reactivity

The presence of electronegative halogen atoms significantly alters the electronic distribution within the pyrimidine ring. youtube.com This electronic perturbation can influence the molecule's reactivity in various chemical transformations, including susceptibility to nucleophilic attack and participation in cross-coupling reactions. rsc.orgyoutube.com The nature of the halogen (fluorine, chlorine, bromine, or iodine) and its position on the ring dictate the extent and type of electronic influence. For instance, the structural impact of halogens in certain molecular systems has been observed to increase in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole. nih.govmdpi.com

Strategic Role of Chlorine and Fluorine in Pyrimidine Scaffolds

Chlorine and fluorine are particularly important substituents in the design of advanced pyrimidine derivatives. nih.govacs.org Chlorinated pyrimidines serve as key intermediates in the synthesis of various biocides and are produced on a large scale. youtube.com The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The unique electronic properties of fluorine can significantly impact the biological activity of the parent pyrimidine.

Positioning of 4-Chloro-5-fluoro-2-isopropylpyrimidine within Advanced Heterocyclic Chemistry

This compound is a specialized heterocyclic compound that combines several key features of modern medicinal and agrochemical research. The pyrimidine core itself is a well-established pharmacophore. researchgate.net The presence of both chlorine and fluorine atoms provides a unique reactivity profile. The chlorine at the 4-position is susceptible to nucleophilic displacement, making it a valuable handle for further synthetic elaboration. nih.gov The fluorine at the 5-position can modulate the electronic properties of the ring and potentially enhance biological activity. researchgate.net The isopropyl group at the 2-position can influence the molecule's lipophilicity and steric profile, which are important for its interaction with biological targets. This combination of a reactive chlorine, a modulating fluorine, and a lipophilic isopropyl group on a biologically relevant pyrimidine scaffold positions this compound as a valuable intermediate in the synthesis of complex, highly functionalized molecules for various applications in advanced heterocyclic chemistry. nih.govyoutube.com

Unique Substitution Pattern and its Synthetic Implications

The specific arrangement of substituents in this compound—a chlorine atom at position 4, a fluorine atom at position 5, and an isopropyl group at position 2—confers a distinct chemical personality upon the molecule.

The presence of two different halogen atoms, chloro and fluoro, at adjacent positions is of particular synthetic interest. The chlorine atom at the C-4 position is generally more susceptible to nucleophilic displacement than the fluorine atom at C-5. justia.comsigmaaldrich.com This differential reactivity allows for selective functionalization of the pyrimidine core. For instance, a nucleophile can be introduced at the C-4 position while leaving the C-5 fluorine intact for potential subsequent transformations.

The isopropyl group at the C-2 position influences the electronic environment of the pyrimidine ring and can impart specific steric and lipophilic properties to derivative compounds. The synthesis of such a specifically substituted pyrimidine likely involves a multi-step process. A plausible synthetic strategy could involve the initial construction of a 2-isopropyl-pyrimidin-4-ol derivative, followed by fluorination and subsequent chlorination. For example, the synthesis of the related 4-chloro-2-isopropyl-6-methylpyrimidine (B46638) is achieved by treating the corresponding 6-hydroxy-2-isopropyl-4-methylpyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com The introduction of the fluorine at the 5-position could potentially be achieved through the use of a fluorinated building block in the initial cyclization reaction, a strategy employed in the synthesis of other 5-fluoropyrimidines. nih.gov

General Research Interest and Potential as a Molecular Probe

Halogenated pyrimidines are of significant research interest due to their prevalence in bioactive molecules. nih.gov They serve as key intermediates in the synthesis of a wide array of pharmaceuticals, including antiviral and anticancer agents. chemimpex.comnih.gov The incorporation of a pyrimidine scaffold can facilitate interactions with biological targets such as protein kinases. justia.com

The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and bioavailability. The presence of both fluorine and chlorine atoms in this compound makes it a valuable precursor for creating libraries of diverse compounds for drug discovery screening.

Furthermore, certain halogenated pyrimidines have been investigated for their potential as molecular probes. For instance, halogenated pyrimidines can act as radiosensitizers, compounds that make tumor cells more susceptible to radiation therapy. nih.gov To be effective, these compounds must be incorporated into the DNA of the cancer cells. nih.gov While specific studies on this compound as a molecular probe are not widely published, its structural features are consistent with those of compounds used in this area of research. The development of molecules that can selectively report on biological processes is a critical area of chemical biology, and versatile building blocks like this are essential for such endeavors.

Data and Properties

Below is a table summarizing some of the known properties of this compound.

PropertyValueSource
Chemical Formula C₇H₈ClFN₂ sigmaaldrich.com
CAS Number 1557180-27-4 sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI 1S/C7H8ClFN2/c1-4(2)7-10-3-5(9)6(8)11-7/h3-4H,1-2H3 sigmaaldrich.com
InChI Key JRICIVRPJODIFV-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-fluoro-2-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2/c1-4(2)7-10-3-5(9)6(8)11-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRICIVRPJODIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 5 Fluoro 2 Isopropylpyrimidine

Precursor Synthesis and Starting Material Design

The construction of the target molecule relies heavily on the synthesis of key intermediates where the fluorine and isopropyl functionalities are incorporated prior to the final chlorination step. This approach allows for greater control over regiochemistry.

Preparation of Fluorinated Pyrimidine (B1678525) Intermediates

A common and effective strategy for synthesizing 5-fluorinated pyrimidines begins with a readily available starting material, 5-fluorouracil (B62378) (5-FU). google.comgoogle.com 5-FU serves as a versatile building block because the fluorine atom is already in the desired C-5 position, a placement that is often challenging to achieve via direct fluorination of an unsubstituted pyrimidine ring. google.com

A key intermediate that can be derived from 5-FU is 2,4-dichloro-5-fluoropyrimidine (B19854). The synthesis involves the conversion of the two hydroxyl groups (in the enol tautomer) of 5-FU into chlorides. This is typically achieved by heating 5-FU with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline. google.com An alternative method utilizes triphosgene (B27547) as the chlorinating agent. This transformation is crucial as it activates the C-2 and C-4 positions for subsequent nucleophilic substitution reactions.

Another synthetic route to fluorinated pyrimidine intermediates avoids late-stage fluorination by using a small, fluorinated building block from the outset. For example, potassium (Z)-2-cyano-2-fluoroethenolate can be synthesized and subsequently reacted with amidine hydrochlorides in a cyclocondensation reaction to yield 2-substituted-4-amino-5-fluoropyrimidines under mild conditions.

The table below summarizes typical conditions for the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine, a pivotal intermediate.

Starting MaterialReagent(s)Base/CatalystSolventTemperatureProductRef
5-FluorouracilPhosphorus Oxychloride (POCl₃)N,N-DimethylanilineToluene70-100°C2,4-Dichloro-5-fluoropyrimidine google.com
5-FluorouracilTriphosgeneTertiary Amine (e.g., N,N-diisopropylethylamine)TolueneReflux2,4-Dichloro-5-fluoropyrimidine

Introduction of the Isopropyl Moiety at C-2

The introduction of the isopropyl group at the C-2 position is a critical step in forming the core structure of the target compound. The most direct method for achieving this is through a cyclocondensation reaction. This classical pyrimidine synthesis involves reacting a 1,3-dielectrophilic species with an amidine.

To install the 2-isopropyl group, isobutyramidine (propan-2-carboximidamide) is the required reagent. This amidine is typically used as its hydrochloride salt. The reaction partner is a three-carbon fragment that will form the rest of the pyrimidine ring. A common choice for this fragment is a derivative of malonic acid, such as diethyl malonate or a related β-keto ester. nih.gov

Specifically, to build the precursor for 4-chloro-5-fluoro-2-isopropylpyrimidine, one would start with a fluorinated 1,3-dicarbonyl compound, such as diethyl 2-fluoromalonate. The condensation reaction between isobutyramidine hydrochloride and diethyl 2-fluoromalonate, typically carried out in the presence of a base like sodium ethoxide in ethanol, leads to the formation of the pyrimidine ring. This reaction yields 2-isopropyl-5-fluoro-4,6-dihydroxypyrimidine. This intermediate exists in equilibrium with its more stable tautomeric form, 2-isopropyl-5-fluoropyrimidine-4,6(1H,5H)-dione. Subsequent steps would then focus on converting one of the hydroxyl/oxo groups to the C-4 chloride.

Direct Synthetic Routes to this compound

These routes focus on the final halogenation steps to furnish the target molecule from a pre-formed 2-isopropyl-5-fluoropyrimidine precursor.

Halogenation Strategies at C-4 and C-5

Assuming the synthesis proceeds from a precursor such as 2-isopropyl-5-fluoropyrimidin-4-ol (the tautomer of the 4-one), the key remaining transformations are the introduction of chlorine at C-4 and ensuring the fluorine remains at C-5.

The conversion of a hydroxyl or oxo group at the C-4 position of a pyrimidine ring to a chloro group is a standard and high-yielding transformation. The regioselectivity is inherent to the substrate, as the C-4 position is activated for this conversion. The most widely used reagent for this purpose is phosphorus oxychloride (POCl₃). nih.gov

The reaction involves heating the 2-isopropyl-5-fluoropyrimidin-4-ol precursor in neat POCl₃ or in a high-boiling solvent with POCl₃. nih.govresearchgate.net The addition of a catalytic amount of an organic base, such as pyridine (B92270) or N,N-dimethylaniline, can accelerate the reaction. researchgate.net The mechanism involves the phosphorylation of the pyrimidone oxygen, creating a good leaving group that is subsequently displaced by a chloride ion. This method is highly effective for a wide range of hydroxy-heterocycles, including hydroxypyrimidines, and can often be performed without solvent. nih.gov

PrecursorChlorinating AgentBase/Catalyst (optional)ConditionsProductRef
2-isopropyl-5-fluoropyrimidin-4-olPOCl₃PyridineHigh Temperature, Sealed ReactorThis compound nih.gov
2-isopropyl-5-fluoropyrimidin-4-olPOCl₃ / PCl₅NoneRefluxThis compound researchgate.net
2-isopropyl-5-fluoropyrimidin-4-olSOCl₂DMF (catalytic)RefluxThis compound researchgate.net

An alternative strategy involves the direct fluorination of a pre-formed 2-isopropyl-4-chloropyrimidine. The C-5 position of the pyrimidine ring is electron-rich and susceptible to electrophilic attack. Therefore, electrophilic fluorinating reagents are the preferred tools for this transformation.

A variety of modern electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond have been developed that are safer and easier to handle than elemental fluorine. nih.gov These reagents act as a source of "F⁺" and can selectively fluorinate electron-rich aromatic and heteroaromatic systems. The reaction of 2-isopropyl-4-chloropyrimidine with such a reagent would be expected to yield this compound regioselectively.

The table below lists some common electrophilic fluorinating reagents suitable for this purpose.

Reagent NameAcronymStructureCharacteristicsRef
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™N-F CationicHighly effective, stable solid, widely used for heterocycle fluorination.
N-FluorobenzenesulfonimideNFSIN-F NeutralEffective, crystalline solid, good for fluorinating carbanions and enolates. nih.gov
N-Fluoro-o-benzenedisulfonimideNFOBSN-F NeutralNeutral reagent used for fluorinating aryl Grignard and aryllithium compounds. nih.gov

Pyrimidine Ring Formation with Concurrent Functionalization

The construction of the pyrimidine ring with simultaneous installation of key functional groups is an efficient strategy for synthesizing highly substituted pyrimidines. A primary method involves the cyclocondensation of a C3 building block with an amidine. For fluorinated pyrimidines, this approach allows for the direct incorporation of the fluorine atom into the heterocyclic core.

A notable method for creating related 5-fluoropyrimidine (B1206419) structures involves the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides. This reaction proceeds under mild conditions and generally produces high yields without the need for basic additives. To synthesize a direct precursor to the target compound, isobutyramidine hydrochloride would be reacted with the fluoroenolate salt. This reaction would form 2-isopropyl-5-fluoro-4-aminopyrimidine, which can then be converted to the final product in a subsequent step. The versatility of this method is demonstrated by its tolerance for a range of substituents on the amidine.

Table 1: Versatility of Amidine Cyclocondensation for 5-Fluoropyrimidine Synthesis

Amidine ReactantResulting 2-Substituted-5-fluoro-4-aminopyrimidine
Formamidinium hydrochloride5-fluoro-4-aminopyrimidine
Acetamidinium hydrochloride2-methyl-5-fluoro-4-aminopyrimidine
Phenylacetamidinium hydrochloride2-benzyl-5-fluoro-4-aminopyrimidine
4-Chlorobenzamidinium hydrochloride2-(4-chlorophenyl)-5-fluoro-4-aminopyrimidine

This table illustrates the scope of the cyclocondensation reaction with various amidines to produce different 2-substituted 5-fluoropyrimidines.

Multi-Step Convergent Synthetic Approaches

Sequential Functionalization of Substituted Pyrimidines

An alternative to building the ring from scratch is the sequential functionalization of a pre-existing, simpler pyrimidine core. This method offers a high degree of flexibility, allowing for the stepwise introduction of substituents. General methodologies often involve the synthesis of a pyrimidine with placeholder groups, such as hydroxyl or chloro groups, which can be readily substituted. nih.gov

A plausible synthetic route for this compound using this strategy could begin with the synthesis of 2-isopropyl-5-fluoropyrimidin-4-ol. This intermediate would then undergo a chlorination reaction, typically using a reagent like phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 4-position with a chlorine atom, yielding the final product. This method is advantageous as the replacement of substituents on the pyrimidine ring is often a well-established and high-yielding process. nih.gov

Optimized Reaction Conditions and Catalyst Selection

Optimizing reaction conditions is critical for maximizing product yield and minimizing reaction times and byproducts. Key parameters that are frequently adjusted include the choice of catalyst, base, solvent, and temperature. nih.govui.ac.id For pyrimidine synthesis, the selection of a suitable base, such as sodium carbonate (Na₂CO₃) or sodium ethoxide (NaOC₂H₅), can significantly influence the outcome of cyclization reactions. nih.gov In some cases, the addition of an acid catalyst like H₂SO₄ has been shown to increase product yield. nih.gov

Table 2: Impact of Reaction Parameter Optimization on Pyrimidine Synthesis

ParameterVariationObservation
Catalyst None vs. Acid (H₂SO₄)Addition of H₂SO₄ increased yield from 37% to 45% in a specific reaction. nih.gov
Base Weak vs. Strong (e.g., NaOC₂H₅)Strong bases are often effective, providing yields comparable to conventional methods but in shorter times. nih.gov
Solvent Protic vs. Aprotic vs. GreenUse of eco-friendly solvents like water or deep eutectic solvents can lead to high yields and easier workup. ui.ac.idresearchgate.net
Temperature Room Temp. vs. RefluxOptimization of temperature is crucial; for one reaction, 70°C was found to be optimal. ui.ac.id

This table summarizes general findings on how adjusting reaction parameters can optimize the synthesis of pyrimidine derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a significant role in the functionalization of heterocyclic compounds, including pyrimidines. Reactions such as the Suzuki-Miyaura coupling are widely used to introduce alkyl or aryl substituents onto a pyrimidine ring. youtube.com

In the context of synthesizing this compound, a palladium catalyst could theoretically be used to introduce the isopropyl group onto a 4,X-dichloro-5-fluoropyrimidine scaffold. This would involve the coupling of the pyrimidine with an isopropyl-containing organometallic reagent. The palladium catalyst facilitates a cycle of oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond. youtube.com This modular approach allows for the late-stage introduction of substituents, which is a highly valuable strategy in medicinal chemistry for creating libraries of related compounds. rsc.org

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in this area, offering dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. nih.govnih.govrsc.org The heating in microwave synthesis is volumetric and rapid, which can lead to different selectivities and higher efficiencies. nih.gov

Green chemistry principles also encourage the use of environmentally benign solvents and catalysts. researchgate.net For pyrimidine synthesis, protocols have been developed using water as a solvent or employing recyclable deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. ui.ac.idresearchgate.net These approaches not only reduce environmental impact but can also simplify product purification and lead to cost-effective and scalable processes. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

SynthesisMethodReaction TimeYieldReference
Imidazo[1,2-a]pyrimidin-5(8H)-onesConventional HeatingSeveral hoursLower nih.gov
Imidazo[1,2-a]pyrimidin-5(8H)-onesMicrowave Irradiation~15 minutesHigh nih.gov
Fluorinated Pyrimidin-2-ylaminesConventional HeatingNot specifiedModerate nih.gov
Fluorinated Pyrimidin-2-ylaminesMicrowave IrradiationNot specifiedGood nih.gov

This table provides a comparison of reaction efficiency for related pyrimidine syntheses, highlighting the advantages of microwave-assisted methods.

Yield Optimization and Process Scalability in Laboratory Synthesis

Maximizing the yield of a target compound is a primary goal in chemical synthesis. Yields for pyrimidine syntheses can vary widely, with reports ranging from 10% to over 90% depending on the specific reaction and level of optimization. nih.govnih.gov Factors influencing yield include the purity of starting materials, precise control of reaction stoichiometry, temperature, and reaction time. Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) can help determine the optimal endpoint and prevent the formation of degradation products. nih.gov

Scaling up a synthesis from the laboratory bench (milligram to gram scale) to a larger, preparative scale presents unique challenges. Issues such as efficient heat transfer, rates of reagent addition, and effective mixing become more critical. Purification methods must also be adapted; for example, column chromatography, which is common in the lab, may become impractical on a larger scale, necessitating the development of crystallization or extraction-based purification protocols. Successful process scalability requires robust and reproducible reaction conditions that are tolerant of minor variations and are economically viable.

Comparative Analysis of Synthetic Pathways and Efficiency

The synthesis of this compound can be primarily envisaged through two main strategic approaches:

Pathway A: Construction from a Pre-functionalized Pyrimidine Core. This is a convergent approach that starts with a readily available or easily synthesized pyrimidine derivative, which is then elaborated to the final product. A key intermediate in this strategy is 2,4-dichloro-5-fluoropyrimidine .

Pathway B: De Novo Ring Synthesis. This is a linear approach that builds the desired substituted pyrimidine ring from acyclic components. This method offers the potential for high regioselectivity from the outset.

This pathway commences with the synthesis of the versatile intermediate, 2,4-dichloro-5-fluoropyrimidine, which is typically prepared from 5-fluorouracil. fiveable.menih.gov The subsequent introduction of the isopropyl group at the 2-position and selective manipulation of the chloro group at the 4-position are the key challenges of this route.

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine

The initial step involves the chlorination of 5-fluorouracil. This transformation is commonly achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline. nih.gov Another reported method utilizes triphosgene in the presence of a tertiary amine catalyst. fiveable.me

Reagent/CatalystSolventTemperatureReaction TimeYield
POCl₃ / N,N-dimethylanilineDichloromethane100°C4 hours~95% nih.gov
Triphosgene / Tertiary AmineTolueneReflux2-24 hoursHigh fiveable.me

Interactive Data Table: Comparison of Chlorination Methods for 5-Fluorouracil

Step 2: Selective Isopropylation

The introduction of the isopropyl group at the 2-position of 2,4-dichloro-5-fluoropyrimidine is a critical step. The two chlorine atoms on the pyrimidine ring exhibit different reactivities, allowing for regioselective substitution. The C2 position is generally more susceptible to nucleophilic attack by certain nucleophiles. One potential method involves a Grignard reaction using isopropylmagnesium chloride. The reaction conditions would need to be carefully controlled to favor monosubstitution at the C2 position.

An alternative approach for introducing alkyl groups at the 2-position of a pyrimidine ring has been demonstrated through the reaction of amidines with a fluorinated C3 building block. This suggests that a direct synthesis of a 2-isopropyl-substituted pyrimidine could be feasible. mdpi.com

This approach builds the pyrimidine ring with the desired substituents already in place or in a form that is easily converted to the target functionalities. A plausible route involves the condensation of isobutyramidine with a suitably functionalized three-carbon electrophile.

Step 1: Condensation to form 2-isopropyl-5-fluoro-4-hydroxypyrimidine

Drawing analogy from the synthesis of related 6-alkyl-5-fluoro-4-hydroxypyrimidines, this step would likely involve the reaction of isobutyramidine hydrochloride with an activated form of a fluorinated three-carbon acid derivative, such as an ethyl 2-fluoro-3-oxopentanoate analogue. A similar synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine proceeds in good yield. google.comchemicalbook.com

Reactant 1Reactant 2Base/CatalystSolventYield (Analogous Reaction)
Isobutyramidine hydrochlorideEthyl 2-fluoro-3-oxo-4-methylpentanoateSodium MethoxideMethanol~67% (for ethyl analogue) google.com

Step 2: Chlorination of 2-isopropyl-5-fluoro-4-hydroxypyrimidine

The final step in this pathway is the chlorination of the hydroxyl group at the 4-position. This is a standard transformation in pyrimidine chemistry and is typically achieved with high efficiency using phosphorus oxychloride (POCl₃), often in the presence of a base such as triethylamine (B128534). The synthesis of the analogous 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) from the corresponding hydroxypyrimidine proceeds with a yield of 95-99%. chemicalbook.com

Starting MaterialReagentBaseSolventYield (Analogous Reaction)
2-isopropyl-5-fluoro-4-hydroxypyrimidinePOCl₃TriethylamineDichloromethane95-99% chemicalbook.com

Interactive Data Table: Comparison of De Novo Synthesis Steps

ParameterPathway A (via dichloropyrimidine)Pathway B (De Novo Synthesis)
Starting Materials 5-Fluorouracil, Isopropylmagnesium chlorideIsobutyramidine, Fluorinated ester
Number of Steps 2 (from 5-fluorouracil)2
Key Challenges Regioselective isopropylation, potential for di-substitution.Synthesis of the fluorinated three-carbon precursor.
Overall Yield Potentially lower due to selectivity issues in the second step.Likely higher due to more controlled, stepwise construction.
Purification May require careful separation of mono- and di-substituted products.Generally straightforward purification of intermediates and final product.
Scalability The synthesis of 2,4-dichloro-5-fluoropyrimidine is scalable. The selective Grignard reaction may pose challenges on a large scale.The condensation and chlorination steps are generally scalable.

Chemical Reactivity and Transformations of 4 Chloro 5 Fluoro 2 Isopropylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Centers

The primary pathway for the transformation of 4-Chloro-5-fluoro-2-isopropylpyrimidine involves Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient pyrimidine (B1678525) ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group, typically a halide, restores the aromaticity of the ring.

In this compound, the two halogen atoms, chlorine at the C-4 position and fluorine at the C-5 position, are potential sites for substitution. The regioselectivity of these reactions is dictated by several factors, including the inherent activation of each position by the ring nitrogen atoms and the electronic and steric influence of the other substituents.

Reactivity at the C-4 Chlorine Position

The chlorine atom at the C-4 position is the most reactive site for nucleophilic attack. This enhanced reactivity is a general feature of 4-halopyrimidines. The C-4 position is para to one of the ring nitrogens (N-1) and ortho to the other (N-3), both of which are strongly electron-withdrawing. This dual activation significantly lowers the energy of the transition state for nucleophilic attack at this carbon, making the displacement of the chloride ion favorable. ucl.ac.uk Furthermore, the fluorine atom at the adjacent C-5 position provides additional activation through its inductive electron-withdrawing effect, further increasing the electrophilicity of the C-4 carbon.

The displacement of the C-4 chlorine by nitrogen-based nucleophiles is a widely used transformation in pyrimidine chemistry to synthesize various 4-aminopyrimidine (B60600) derivatives, which are common substructures in medicinal chemistry. google.com In the case of this compound, reaction with primary or secondary amines is expected to proceed readily, yielding the corresponding N-substituted 5-fluoro-2-isopropylpyrimidin-4-amines.

These reactions are typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid generated during the reaction. rsc.org

Table 1: Representative Amination Reactions on Related Chloropyrimidines

EntryAmine NucleophileBaseSolventTemperature (°C)ProductYield (%)
1Dimethylamine---Ethyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate-
2N-BenzylamineTEADCMRoom Temp4,6-Bis(benzylamino)-5-nitropyrimidine-
3AnilineHClWater100N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine94

Note: The data in this table are derived from reactions on analogous, not identical, pyrimidine substrates to illustrate typical reaction conditions and outcomes. rsc.org

The C-4 chlorine can also be displaced by oxygen-based nucleophiles, such as alkoxides or phenoxides, to form 4-alkoxy- or 4-aryloxy-pyrimidine derivatives. These reactions are generally performed by treating the chloropyrimidine with a pre-formed sodium or potassium alkoxide, or by reacting an alcohol in the presence of a strong base like sodium hydride (NaH). The reaction of sodium phenoxide with a related chloropyrimidine has been shown to yield the corresponding phenoxy derivative. rsc.org For this compound, this would result in the formation of a 4-alkoxy-5-fluoro-2-isopropylpyrimidine.

Table 2: Representative Alkoxylation Reactions on a Related Chloropyrimidine

EntryOxygen NucleophileBaseSolventProduct
1Sodium Phenoxide--Ethyl 4-phenoxy-2-(methylthio)pyrimidine-5-carboxylate
2Sodium Methoxide--Methyl 2,4-dimethoxy-pyrimidine-5-carboxylate

Note: The data in this table are derived from reactions on an analogous, not identical, pyrimidine substrate to illustrate typical reaction conditions. rsc.org

Sulfur-based nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles for SNAr reactions due to their high polarizability. The reaction of this compound with a thiol (R-SH) or its corresponding thiolate anion (R-S⁻) is expected to efficiently produce 4-(alkylthio)- or 4-(arylthio)-5-fluoro-2-isopropylpyrimidines. These reactions are often carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. For instance, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide proceeds to give the expected substitution product. rsc.org

The regioselectivity of nucleophilic attack on this compound is strongly biased towards the C-4 position over the C-5 position. The C-4 chloro is a better leaving group than the C-5 fluoro, and the C-4 position is more activated by the ring nitrogens.

The isopropyl group at the C-2 position plays a significant steric role. While it does not prevent reaction at the adjacent C-4 position, it can influence the rate of reaction, particularly with bulky nucleophiles. The steric hindrance provided by the isopropyl group would sterically shield the N-1 and N-3 positions, potentially affecting the approach of the nucleophile. In related systems, it has been observed that as the steric requirement of the nucleophile increases, substitution at less sterically hindered positions can become more competitive. ucl.ac.uk However, given the high activation of the C-4 position in this molecule, substitution at C-4 is expected to remain the dominant pathway.

Reactivity at the C-5 Fluorine Position

In nucleophilic aromatic substitution reactions, a carbon-fluorine bond is generally stronger and less readily cleaved than a carbon-chlorine bond. The C-F bond is a poorer leaving group in SNAr reactions compared to C-Cl. Furthermore, the C-5 position in the pyrimidine ring is significantly less activated towards nucleophilic attack than the C-2, C-4, or C-6 positions. It is not directly ortho or para to a ring nitrogen atom, and therefore does not benefit from the same degree of resonance stabilization in the Meisenheimer intermediate.

For these reasons, the fluorine atom at the C-5 position of this compound is generally considered unreactive towards nucleophilic aromatic substitution, especially under conditions where the C-4 chlorine is readily displaced. nih.gov Significant substitution at the C-5 position would require harsh reaction conditions or a different reaction mechanism, such as one involving organometallic intermediates. In the context of SNAr, the C-5 fluorine primarily acts as an activating group for the adjacent C-4 position through its inductive effect.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. nih.gov The presence of a chlorine atom provides a reactive handle for these transformations.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between aryl or vinyl halides and organoboron compounds, typically in the presence of a palladium catalyst and a base. mdpi.comnih.gov In the case of this compound, the chlorine atom at the 4-position is the primary site for this reaction.

Detailed research has shown that the Suzuki-Miyaura coupling of halogenated pyrimidines with aryl boronic acids is an effective method for creating substituted pyrimidines. mdpi.com The pyrimidine ring's electron-deficient nature makes it a suitable substrate for such cross-coupling reactions. mdpi.com A variety of palladium catalysts and ligands can be employed, and the reaction conditions can often be optimized to achieve high yields. mdpi.comnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

CatalystLigandBaseSolventTemperature (°C)
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O80-100
Pd(OAc)₂SPhosK₃PO₄n-Butanol100
Pd₂(dba)₃XPhosK₃PO₄n-Butanol100

This table presents typical conditions for Suzuki-Miyaura coupling reactions involving heteroaryl halides and may be applicable to this compound.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org This reaction offers a method to introduce alkenyl substituents at the 4-position of the pyrimidine ring. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The Sonogashira coupling, on the other hand, is a palladium- and copper-cocatalyzed reaction between an aryl or vinyl halide and a terminal alkyne, providing a route to alkynyl-substituted pyrimidines. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org The reactivity of the C-Cl bond in this compound makes it a suitable substrate for both Heck and Sonogashira couplings. An efficient C-5 iodination of pyrimidine nucleotides followed by a highly chemoselective Sonogashira coupling with propargylamine (B41283) has been described. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines. For this compound, this reaction allows for the introduction of a wide range of amino groups at the 4-position. The choice of palladium catalyst and ligand is crucial for the success of this transformation, with various specialized phosphine (B1218219) ligands being developed to facilitate the reaction with a broad scope of substrates. organic-chemistry.org

Reactions Involving the Isopropyl Moiety

While the primary reactive sites of this compound are the halogenated positions on the pyrimidine ring, the isopropyl group can also undergo chemical transformations, although this is less commonly explored. Reactions involving the isopropyl group would typically require more forcing conditions or specific reagents to activate the C-H bonds of the isopropyl substituent. Such reactions are not as prevalent in the literature compared to the transformations at the halogenated positions.

Functionalization of Alkyl Side Chains

The isopropyl group at the C-2 position offers a site for functionalization, although direct C-H activation on such a substituted pyrimidine can be challenging. Reactions often proceed through oxidation or radical pathways. While the primary focus often lies on the more reactive chloro- and fluoro-substituted positions on the ring, the alkyl side chain represents a valuable handle for structural modification. For instance, palladium-catalyzed cross-coupling reactions have been developed for the C-H functionalization of alkyl groups on various heterocyclic systems, suggesting potential, though not specifically documented, pathways for derivatizing the isopropyl group of this compound.

Oxidative Transformations of the Isopropyl Group

The isopropyl side chain is susceptible to oxidation under various conditions. Alkyl-substituted pyrimidines can undergo oxidation to introduce new functional groups. researchgate.net Depending on the oxidizing agent and reaction conditions, the isopropyl group can be transformed into a variety of products. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the formation of a carboxylic acid at the C-2 position. researchgate.net Other reagents, such as dimethyldioxirane, have been shown to produce diols and epoxides from alkyl-substituted pyrimidines. researchgate.net

Table 1: Potential Oxidative Transformations of the Isopropyl Group

Oxidizing AgentPotential Product(s)Reaction Type
Potassium Permanganate (KMnO₄)4-Chloro-5-fluoro-pyrimidine-2-carboxylic acidSide-chain oxidation
Dimethyldioxirane (DMDO)2-(4-Chloro-5-fluoro-pyrimidin-2-yl)propan-2-olHydroxylation
Peroxy AcidsEpoxides, Diols (via ring opening)Epoxidation/Hydroxylation

These transformations highlight the utility of the isopropyl group as a precursor to other functional moieties, enabling the synthesis of a broader range of derivatives.

Electrophilic Substitution on the Pyrimidine Ring

Electrophilic substitution is a hallmark reaction of many aromatic compounds; however, for pyrimidines, and particularly for a highly substituted derivative like this compound, this reaction is exceptionally difficult.

Challenges Due to Electron-Deficient Nature

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms that withdraw electron density from the carbon atoms of the ring. researchgate.netbhu.ac.in This effect significantly reduces the ring's aromaticity and reactivity towards electrophiles compared to benzene (B151609) or even pyridine (B92270). researchgate.net The presence of additional electron-withdrawing substituents—a chlorine atom at C-4 and a fluorine atom at C-5—further deactivates the ring, making it highly resistant to attack by electrophiles.

Furthermore, the conditions required for many electrophilic substitution reactions (e.g., strong acids for nitration or sulfonation) lead to the protonation of the ring's nitrogen atoms. bhu.ac.inyoutube.com This creates a pyridinium-like cation, which is even more deactivated towards electrophilic attack than the neutral molecule. Electrophilic C-substitution on the pyrimidine ring, when it does occur, typically happens at the C-5 position, which is the least electron-deficient. researchgate.netwikipedia.org In the case of this compound, this position is already occupied by a fluorine atom, effectively blocking this potential reaction site.

Directed Electrophilic Attack Strategies (if applicable)

For electrophilic substitution to proceed on a pyrimidine ring, the presence of strong electron-donating groups (e.g., amino or hydroxyl groups) is generally required to activate the system. researchgate.netnih.gov These groups restore electron density to the ring, facilitating attack by an electrophile, usually at the C-5 position. nih.gov

Given that this compound lacks any such activating groups and is instead heavily substituted with deactivating groups, standard strategies for directed electrophilic attack are not applicable. Synthetic routes requiring functionalization of the pyrimidine core would almost exclusively rely on nucleophilic substitution pathways rather than attempting the energetically unfavorable electrophilic substitution.

Mechanistic Investigations of Key Reactions

While specific, detailed mechanistic studies for every reaction of this compound are not extensively published, the reaction pathways can be elucidated based on well-established principles of heterocyclic chemistry.

Detailed Reaction Pathway Elucidation

The most synthetically relevant and mechanistically understood reaction for this compound is nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-4 position is the most probable site for nucleophilic attack. This is because the C-2, C-4, and C-6 positions in pyrimidines are electron-deficient and can stabilize the negative charge of an intermediate. bhu.ac.in

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine (C-4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which provides stabilization.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the substituted pyrimidine product.

Conversely, the mechanism for electrophilic substitution, were it to occur, would involve the attack of the π-system on an electrophile (E⁺). This would form a high-energy carbocationic intermediate (a σ-complex or arenium ion). As previously discussed, the electron-withdrawing nature of the ring and its substituents makes the formation of this positively charged intermediate extremely unfavorable, explaining the compound's inertness to this class of reactions.

Transition State Analysis

Transition state analysis is a fundamental aspect of computational chemistry that provides deep insights into the mechanism, kinetics, and selectivity of chemical reactions. For a molecule like this compound, understanding the transition states of its reactions is crucial for predicting its reactivity with various nucleophiles and for optimizing reaction conditions to achieve desired outcomes. The analysis involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and characterizing its geometry and energetic properties. science.org.ge

A detailed search of scientific literature and chemical databases did not yield specific experimental or computational studies focused on the transition state analysis of reactions involving this compound. Therefore, the following discussion is based on the general principles of transition state theory as applied to related heterocyclic systems, such as other substituted pyrimidines. nih.govstackexchange.com

Reactions involving the pyrimidine ring of this compound, particularly nucleophilic aromatic substitution (SNAr), are of significant interest. In an SNAr reaction, a nucleophile attacks the electron-deficient pyrimidine ring, leading to the displacement of a leaving group, in this case, likely the chloride ion. The transition state for such a reaction is a high-energy, transient species that dictates the reaction rate.

Computational methods, primarily based on Density Functional Theory (DFT), are the main tools for investigating these transition states. science.org.geacs.org Such an analysis for this compound would typically involve modeling the reaction pathway of, for example, the substitution of the chlorine atom by a nucleophile. The key parameters obtained from such a study would be the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, and the geometry of the transition state complex.

One powerful conceptual tool for analyzing activation barriers is the distortion/interaction model, also known as the activation strain model. nih.govvu.nlrsc.org This model deconstructs the activation energy into two major components:

Distortion Energy (or Strain Energy): This is the energy required to distort the reactants (both the pyrimidine substrate and the nucleophile) from their stable ground-state geometries to the geometries they adopt in the transition state. nih.govrsc.org

Interaction Energy: This represents the actual stabilizing interaction between the two distorted reactant molecules in the transition state. This term includes electrostatic interactions, orbital interactions, and Pauli repulsion. nih.govrsc.org

By analyzing these components, chemists can understand what factors control the reaction barrier. For instance, a high activation barrier could be due to a large amount of energy needed to distort the pyrimidine ring or due to weak interaction energy between the substrate and the incoming nucleophile.

While specific data for this compound is not available, a hypothetical transition state analysis would provide the data outlined in the table below. This data would be invaluable for comparing the reactivity at different positions on the pyrimidine ring and for understanding the electronic and steric effects of the fluoro, chloro, and isopropyl substituents. For instance, the analysis could clarify whether nucleophilic attack is more favorable at the C4 (bearing the chloro group) or C2 position and how the fluorine at C5 influences the stability of the transition state. Some studies suggest that for many SNAr reactions on heterocycles, the mechanism may be concerted rather than proceeding through a stable Meisenheimer intermediate. nih.gov

Table 1: Illustrative Data from a Hypothetical Transition State Analysis of a Nucleophilic Substitution Reaction

ParameterDescriptionHypothetical Value/Information
Reaction Coordinate The path of minimum energy connecting reactants and products.Illustrates the progress of the bond-breaking and bond-forming processes.
Transition State Geometry The 3D arrangement of atoms at the highest energy point.Shows partial bonds between the nucleophile and the pyrimidine carbon, and the departing chloride ion.
Activation Energy (ΔG‡) The Gibbs free energy difference between reactants and the transition state.A quantitative measure of the reaction rate; a lower value indicates a faster reaction.
Distortion Energy (ΔE_dist) Energy required to deform reactants to their transition state geometries.Provides insight into the structural rigidity of the pyrimidine and nucleophile.
Interaction Energy (ΔE_int) The stabilizing interaction between the deformed reactants at the transition state.Reflects the electronic compatibility between the nucleophile and the electrophilic center.
Imaginary Frequency A single negative vibrational frequency confirming the structure as a true transition state.Characterizes the motion along the reaction coordinate (e.g., C-Cl bond stretching).

Advanced Spectroscopic and Structural Characterization of 4 Chloro 5 Fluoro 2 Isopropylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For 4-Chloro-5-fluoro-2-isopropylpyrimidine, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by two-dimensional techniques, is essential for an unambiguous assignment of its structure.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the isopropyl group and the single aromatic proton on the pyrimidine (B1678525) ring. The isopropyl group will present as a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The chemical shift of the lone pyrimidine proton (H-6) is influenced by the electron-withdrawing effects of the adjacent nitrogen and halogen atoms.

The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts of the pyrimidine ring carbons are significantly affected by the electronegative substituents. The carbon bearing the chlorine atom (C-4) and the one bearing the fluorine atom (C-5) will show characteristic shifts, with the C-F coupling being a key diagnostic feature. The isopropyl group carbons will appear in the aliphatic region of the spectrum.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. nih.govbiophysics.orgwikipedia.org It provides a single signal for the fluorine atom at position 5, and its chemical shift is indicative of the electronic environment of the fluorinated pyrimidine ring. nih.govhuji.ac.il Coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF) provides crucial connectivity information. nih.gov

Predicted NMR Data for this compound

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
¹HIsopropyl -CH~3.0 - 3.5SeptetJHH ≈ 7
Isopropyl -CH₃~1.2 - 1.5DoubletJHH ≈ 7
Pyrimidine H-6~8.5 - 9.0DoubletJHF ≈ 2-4
¹³CC-2~165 - 170Singlet
C-4~155 - 160DoubletJCF ≈ 15-20
C-5~140 - 145DoubletJCF ≈ 240-260
C-6~150 - 155DoubletJCF ≈ 5-10
Isopropyl -CH~30 - 35Singlet
Isopropyl -CH₃~20 - 25Singlet
¹⁹FF-5~(-120) - (-150)DoubletJFH ≈ 2-4

Note: Predicted values are based on typical chemical shifts for substituted pyrimidines and fluorinated aromatic compounds.

To confirm the assignments made from one-dimensional NMR spectra and to establish the precise connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the isopropyl methine proton and the methyl protons, appearing as a cross-peak. It would also confirm the coupling between the fluorine atom and the H-6 proton if a ¹H-¹⁹F COSY is performed.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the isopropyl -CH and -CH₃ proton signals to their respective carbon signals and the H-6 proton to the C-6 carbon.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its molecular formula, C₇H₈ClFN₂, by comparing the experimental mass to the calculated mass with a high degree of accuracy.

Predicted HRMS Data

Ion Formula Calculated m/z
[M]⁺C₇H₈³⁵ClFN₂174.0360
[M+2]⁺C₇H₈³⁷ClFN₂176.0331

The presence of chlorine in the molecule gives rise to a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of this compound under mass spectrometry conditions would likely involve the loss of substituents from the pyrimidine ring. Common fragmentation pathways could include the loss of a methyl group from the isopropyl moiety, the loss of the entire isopropyl group, or the expulsion of a chlorine radical. The analysis of these fragment ions provides further confirmation of the compound's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the pyrimidine ring and the isopropyl substituent.

C-H stretching: Vibrations corresponding to the aromatic C-H bond on the pyrimidine ring and the aliphatic C-H bonds of the isopropyl group would appear in the 2900-3100 cm⁻¹ region.

C=N and C=C stretching: The stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ range.

C-F and C-Cl stretching: The C-F stretching vibration typically gives a strong absorption in the 1000-1300 cm⁻¹ region, while the C-Cl stretch appears at lower wavenumbers, generally in the 600-800 cm⁻¹ range.

Isopropyl group vibrations: Characteristic bending vibrations for the isopropyl group would be observed in the 1300-1400 cm⁻¹ region.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities, aiding in the assignment of the experimental IR and Raman spectra. nih.govnih.gov

Predicted Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch~3050 - 3100IR, Raman
Aliphatic C-H Stretch~2900 - 3000IR, Raman
C=N / C=C Ring Stretch~1400 - 1600IR, Raman
Isopropyl C-H Bend~1350 - 1400IR
C-F Stretch~1100 - 1250IR
C-Cl Stretch~650 - 750IR, Raman

Characteristic Vibrational Frequencies of Pyrimidine Ring and Substituents

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups and structural features of a molecule. For this compound, these techniques would reveal characteristic vibrational modes of the pyrimidine ring and its chloro, fluoro, and isopropyl substituents.

The pyrimidine ring itself has a set of characteristic vibrations, including C-H stretching, C=N and C=C ring stretching, and various ring bending or deformation modes. The positions of these bands are sensitive to the nature and position of substituents.

C-F Stretching: The carbon-fluorine bond would produce a strong absorption band in the FT-IR spectrum, typically in the 1400-1000 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond vibration is expected in the fingerprint region of the FT-IR spectrum, generally between 800 and 600 cm⁻¹.

Isopropyl Group Vibrations: The isopropyl substituent would be identified by its characteristic C-H stretching frequencies (aliphatic) around 2970-2870 cm⁻¹, as well as bending vibrations for the CH₃ and CH groups, typically observed near 1465 cm⁻¹ and 1385-1370 cm⁻¹.

A data table of expected vibrational frequencies based on known values for similar substituted pyrimidines would be formulated. However, without experimental or calculated spectra for the specific title compound, a precise table cannot be generated.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique would provide unambiguous proof of the molecular structure of this compound, assuming a suitable single crystal could be obtained. The analysis would yield detailed information on intramolecular geometry and intermolecular packing.

An X-ray diffraction study would generate precise measurements for all covalent bond lengths (e.g., C-N, C-C, C-Cl, C-F, C-H), the angles between these bonds (e.g., N-C-N, C-C-Cl), and the torsional (dihedral) angles that define the conformation of the molecule, particularly the orientation of the isopropyl group relative to the pyrimidine ring. This data is crucial for understanding the steric and electronic effects of the substituents on the geometry of the pyrimidine core. Without a published crystal structure, a table of these parameters cannot be compiled.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. For this compound, one would expect to analyze several types of interactions:

C-H···N interactions: Hydrogen atoms from the isopropyl group or the pyrimidine ring could form weak hydrogen bonds with the nitrogen atoms of neighboring pyrimidine rings.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with electronegative atoms like nitrogen.

C-F···π interactions: The polarized fluorine atom could interact with the electron-rich π-system of an adjacent pyrimidine ring.

π-π interactions: The aromatic pyrimidine rings could stack on top of one another, offset to minimize repulsion, leading to stabilizing π-π stacking interactions.

A detailed analysis of these interactions, including their distances and angles, is fundamental to understanding the solid-state properties of the compound. No such analysis has been published for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For an aromatic heterocycle like this compound, the spectrum would be expected to show absorptions corresponding to:

π → π* transitions: These are typically strong absorptions arising from the excitation of electrons within the aromatic π-system of the pyrimidine ring.

n → π* transitions: These are generally weaker absorptions resulting from the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital.

The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the substituents and the solvent used for the measurement. While general absorption regions for substituted pyrimidines are known, a specific spectrum for this compound is not available in the literature.

Advanced Chromatographic Techniques for Purity and Isomer Analysis (e.g., GC-MS, LC-MS)

Advanced chromatographic techniques coupled with mass spectrometry are essential for verifying the purity and confirming the identity of a synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS would be a suitable technique. The gas chromatogram would show a peak at a specific retention time, indicating the compound's purity. The coupled mass spectrometer would fragment the molecule, producing a unique mass spectrum (a pattern of fragment ions) that serves as a molecular fingerprint, confirming its identity and molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool for purity assessment, particularly for less volatile compounds or complex mixtures. bldpharm.comsigmaaldrich.com An LC method would be developed to separate the target compound from any impurities or isomers. The mass spectrometer detector would then confirm the mass of the eluting compound. High-resolution mass spectrometry (HRMS) could be used to determine the elemental composition with high accuracy.

While these techniques are standard for the analysis of pyrimidine derivatives, specific application notes, chromatograms, or mass spectral data for this compound have not been published.

A comprehensive search for scholarly articles and research data concerning the computational and theoretical investigations of this compound has been conducted. Unfortunately, specific studies detailing the quantum chemical calculations, including Density Functional Theory (DFT) analyses and ab initio methods for this particular compound, are not available in the public domain based on the search results.

The requested article structure requires in-depth data for subsections such as Geometry Optimization, Electronic Structure Analysis (HOMO-LUMO), Prediction of Spectroscopic Properties, and Reaction Pathway Modeling. This level of detailed, compound-specific computational data could not be located.

While general computational methodologies for pyrimidine derivatives and related heterocyclic compounds are discussed in existing literature, providing that information would not adhere to the strict requirement of focusing solely on this compound. To ensure scientific accuracy and avoid generating unsubstantiated information, the article cannot be written without access to dedicated research on this specific molecule.

Computational and Theoretical Investigations of 4 Chloro 5 Fluoro 2 Isopropylpyrimidine

Molecular Dynamics (MD) Simulations

While MD simulations are a powerful tool for studying the dynamic behavior of molecules, no specific studies were identified for 4-Chloro-5-fluoro-2-isopropylpyrimidine. Such simulations would typically involve:

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models correlate the structural features of molecules with their physicochemical properties. For this compound, a QSPR study would involve calculating various molecular descriptors and using statistical methods to predict properties like solubility, boiling point, or lipophilicity. However, no specific QSPR studies for this compound are available in the public domain.

Molecular Docking and Interaction Studies

Molecular docking is used to predict the binding orientation of a molecule to a target receptor. In a general context of molecular recognition, this would involve docking this compound into the active sites of various proteins to assess its potential binding affinity and interaction patterns. Key interactions would likely involve hydrogen bonding with the nitrogen atoms of the pyrimidine (B1678525) ring and halogen bonding with the chlorine and fluorine atoms. Without specific studies, a detailed analysis of these interactions is not possible.

Applications and Derivatization Strategies of 4 Chloro 5 Fluoro 2 Isopropylpyrimidine As a Building Block

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The reactivity of the chlorine atom at the 4-position of the pyrimidine (B1678525) ring makes 4-Chloro-5-fluoro-2-isopropylpyrimidine a valuable precursor for the synthesis of various complex organic molecules. This reactivity allows for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups and the construction of novel molecular scaffolds.

Synthesis of Novel Pyrimidine Analogues

The pyrimidine scaffold is a ubiquitous feature in a vast number of biologically active compounds, including several approved drugs. The ability to modify this core structure is of paramount importance in the development of new therapeutic agents. This compound serves as an excellent starting point for the synthesis of novel pyrimidine analogues.

The chlorine atom can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce diverse substituents at the 4-position. For instance, in a manner analogous to the synthesis of derivatives from the related compound 4-chloro-2-isopropyl-6-methylpyrimidine (B46638), this compound can be reacted with various amines to yield a library of N-substituted 5-fluoro-2-isopropylpyrimidin-4-amine analogues. mdpi.com This strategy allows for the systematic exploration of the chemical space around the pyrimidine core, leading to the discovery of compounds with tailored biological activities.

A general synthetic scheme for the derivatization of this compound is presented below:

Scheme 1: General approach for the synthesis of novel pyrimidine analogues from this compound.

ReactantNucleophile (Nu-H)Resulting Product
This compoundPrimary/Secondary Amine4-Amino-5-fluoro-2-isopropylpyrimidine derivative
This compoundAlcohol/Phenol4-Alkoxy/Aryloxy-5-fluoro-2-isopropylpyrimidine derivative
This compoundThiol/Thiophenol4-Thioether-5-fluoro-2-isopropylpyrimidine derivative

Incorporation into Fused Heterocyclic Systems

Fused heterocyclic systems, where a pyrimidine ring is annulated with another ring system, are of significant interest in medicinal chemistry due to their rigid structures and ability to interact with biological targets in a specific manner. This compound can be utilized as a key intermediate in the synthesis of such fused systems.

The reactive chlorine atom, in conjunction with the other functionalities on the pyrimidine ring, can participate in cyclization reactions to form bicyclic and polycyclic heterocyclic compounds. For example, similar to the strategies employed for other chloropyrimidines, intramolecular cyclization of appropriately substituted derivatives of this compound can lead to the formation of fused systems like pyrrolo[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines. These fused systems are known to be privileged scaffolds in drug discovery, with applications as kinase inhibitors and anti-proliferative agents. frontiersin.org

Applications in Pre-Clinical Medicinal Chemistry Research (Scaffold Development)

The unique combination of substituents on this compound makes it a valuable scaffold for the development of new drug candidates in pre-clinical research. The pyrimidine core itself is a well-established pharmacophore, and the substituents on this particular derivative offer opportunities for fine-tuning the physicochemical and pharmacological properties of the resulting molecules.

Design of Pyrimidine-Based Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pyrimidine-based structures are integral to many pharmacophores due to their ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.

The this compound scaffold provides several key features for pharmacophore design:

The Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

The Isopropyl Group: The bulky and lipophilic isopropyl group at the 2-position can occupy hydrophobic pockets in target proteins, contributing to binding affinity.

The Fluorine Atom: The fluorine atom at the 5-position can modulate the electronic properties of the ring and can also participate in hydrogen bonding or other electrostatic interactions. Furthermore, the introduction of fluorine can improve metabolic stability and bioavailability.

The 4-Position: The reactivity at the 4-position allows for the introduction of various substituents that can be designed to interact with specific residues in a target's active site.

By strategically modifying the 4-position of the this compound scaffold, medicinal chemists can design libraries of compounds with diverse pharmacophoric features to target a wide range of biological targets, including kinases, proteases, and other enzymes.

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The ease of derivatization of this compound makes it an ideal platform for conducting SAR studies.

By systematically synthesizing a series of analogues with different substituents at the 4-position, researchers can probe the structural requirements for optimal activity against a particular biological target. For example, a library of compounds with varying amine substituents at the 4-position could be synthesized and tested for their inhibitory activity against a specific enzyme. The results of such studies can help in identifying the key interactions between the ligand and the target and can guide the design of more potent and selective inhibitors.

Table 1: Hypothetical SAR data for derivatives of this compound. This table illustrates how SAR data could be generated and interpreted.

Derivative (Modification at C4)Target Enzyme IC50 (nM)Interpretation of Activity
-NH-CH3500Modest activity, small substituent tolerated.
-NH-CH2-Ph50Increased activity, suggesting a beneficial hydrophobic interaction with the phenyl group.
-NH-(4-OH-Ph)25Further increase in activity, indicating a potential hydrogen bond interaction with the hydroxyl group.
-NH-(4-Cl-Ph)75Decreased activity compared to the phenyl derivative, suggesting that an electron-withdrawing group is detrimental.

Derivatization for Modulating Biochemical Interactions (e.g., enzyme binding in vitro)

The ultimate goal of derivatizing this compound in a medicinal chemistry context is to modulate the biochemical interactions of the resulting molecules with their biological targets, most notably enzymes. The strategic introduction of different functional groups at the 4-position can significantly impact the binding affinity and selectivity of the compound.

For instance, introducing a group capable of forming a strong hydrogen bond with a specific amino acid residue in the active site of an enzyme can dramatically increase the potency of the inhibitor. Similarly, introducing a bulky hydrophobic group can lead to favorable van der Waals interactions with a hydrophobic pocket in the enzyme, also enhancing binding.

The fluorine atom at the 5-position can also play a crucial role in modulating these interactions. Its electron-withdrawing nature can influence the pKa of the pyrimidine ring and the hydrogen-bonding capabilities of the nitrogen atoms. Furthermore, fluorine can form specific interactions, such as halogen bonds, with certain protein residues.

In vitro enzyme inhibition assays are essential tools for evaluating the effects of these chemical modifications. By measuring the inhibitory potency (e.g., IC50 values) of a series of derivatives, researchers can gain a quantitative understanding of how different substituents influence the interaction with the target enzyme. This data is critical for the iterative process of drug design and optimization.

Applications in Agrochemical Research

The substituted pyrimidine scaffold is a foundational element in the discovery of new agrochemicals. As a functionalized building block, this compound serves as a valuable starting point for the synthesis of novel compounds with potential bioactivity. Its utility lies in the strategic placement of reactive sites and modulating groups—the chloro, fluoro, and isopropyl substituents—which can be tailored to interact with specific biological targets in weeds, insects, or fungi.

Development of Herbicidal or Pesticidal Leads

The pyrimidine nucleus is a component of numerous bioactive and commercially significant compounds. thieme.de Consequently, there is substantial interest in densely functionalized pyrimidine building blocks for the synthesis of new agricultural products. thieme.de While specific commercial pesticides derived directly from this compound are not detailed in the literature, its structural motifs are present in molecules explored for herbicidal activity. For instance, research into herbicidal cyclic imide derivatives has shown that compounds featuring a 2,4-dihalo-5-alkoxyphenyl moiety can exhibit high herbicidal activity. researchgate.net

The development of herbicidal leads often involves creating derivatives that act as systemic herbicides, which are absorbed by the plant and translocated to the growing points to exert their effects. corteva.com The process of discovering new leads relies heavily on the synthesis and screening of novel molecules. The this compound structure is a key intermediate, where the chlorine atom at the C4 position acts as a leaving group, enabling nucleophilic substitution reactions to introduce a wide variety of other functional groups and build more complex molecules for biological screening.

Exploration of Structure-Function Relationships in Agrochemical Contexts

Understanding the relationship between a molecule's structure and its biological function is critical for designing effective agrochemicals. The this compound scaffold is well-suited for such explorations. By systematically modifying the substituents on the pyrimidine ring, researchers can probe how changes in stereoelectronics and lipophilicity affect the compound's herbicidal or pesticidal activity.

For example, studies on related herbicidal compounds have demonstrated that the nature of the substituent at the 5-position of a phenyl ring can markedly affect crop safety, with a cyclopentyloxy group being identified as particularly favorable in one series. researchgate.net Similarly, the introduction of different alkylidene groups at another position was found to reduce activity. researchgate.net This principle applies directly to derivatives of this compound. The isopropyl group at the C2 position and the fluorine at the C5 position are key modulators of the molecule's properties. By replacing the C4 chlorine with a library of different amines, alcohols, or thiols, chemists can generate a series of analogues. Screening this series against target weeds or pests allows for the development of a Structure-Activity Relationship (SAR) profile, guiding the rational design of more potent and selective agrochemicals.

Potential Applications in Materials Science

Heterocyclic compounds, particularly those containing pyrimidine, are increasingly recognized for their potential in materials science due to their unique electronic and self-assembly properties. The specific combination of substituents on this compound makes it a candidate for incorporation into advanced functional materials.

Precursor for Functional Organic Materials

This compound can serve as a precursor for the synthesis of larger, functional organic molecules. The pyrimidine ring is π-electron deficient, a property that can be harnessed in the design of materials with specific electronic characteristics. ossila.com Similar fluorinated pyrimidine building blocks are used as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and materials for Organic Light-Emitting Diodes (OLEDs). ossila.com The reactive chlorine atom allows for the covalent attachment of this pyrimidine unit into polymeric backbones or as side chains, potentially imparting properties such as thermal stability, specific charge transport characteristics, or altered photophysical behavior to the resulting material.

Use in Optoelectronic or Supramolecular Assemblies

The field of materials science has shown that halogen atoms on aromatic rings can participate in non-covalent interactions, such as halogen bonding, which can direct the self-assembly of molecules into ordered supramolecular structures. The crystal structures of related compounds like 2-chloro-5-methylphenol and 4-chloro-3-methylphenol reveal the presence of intermolecular C—H⋯Cl and other non-covalent interactions that define their spatial arrangement. researchgate.net

The presence of both chlorine and fluorine atoms, along with the nitrogen atoms in the pyrimidine ring of this compound, provides multiple sites for directed intermolecular interactions. These features could be exploited to construct complex, self-assembled architectures. Furthermore, the use of a related building block, 2-Chloro-5-fluoropyrimidine, in synthesizing ligands for iridium complexes that exhibit high external quantum efficiency in OLEDs highlights the potential of such scaffolds in optoelectronic applications. ossila.com

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used to accelerate the discovery of new molecules in fields such as drug discovery and agrochemicals. nast.ph This approach involves the rapid, systematic, and often automated synthesis of a large number of different but structurally related molecules, creating a "library" that can be screened for desired properties. nast.phnih.gov

This compound is an excellent building block for combinatorial library synthesis. The key to its utility is the reactive 4-chloro group, which can be readily displaced by a variety of nucleophiles. In a typical combinatorial approach, this compound would be dispensed into an array of reaction vessels (e.g., a 96-well plate). A different reactant, such as a unique amine or thiol, would then be added to each well. This parallel synthesis approach allows for the creation of a large library of new pyrimidine derivatives in a single, efficient process. nast.ph Each new compound in the library retains the core 5-fluoro-2-isopropylpyrimidine structure but possesses a distinct functional group at the C4 position, creating a diverse set of molecules for high-throughput screening against biological targets to identify new herbicidal or pesticidal leads. nast.ph

Interactive Data Table: Derivatization Strategies and Applications

Position on Pyrimidine RingReactive GroupType of ReactionPotential Added MoietiesTarget Application
4ChloroNucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols, AlkoxidesAgrochemicals, Materials Science
2IsopropylN/A (Modulating Group)N/AStructure-Activity Relationship
5FluoroN/A (Modulating Group)N/AStructure-Activity Relationship

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements

While specific research on 4-Chloro-5-fluoro-2-isopropylpyrimidine is not extensively detailed in public literature, its structure is a composite of well-studied and highly valuable chemical motifs. The pyrimidine (B1678525) core is a fundamental component in the building blocks of DNA and RNA. nih.gov The introduction of halogens, particularly fluorine, is a key strategy in medicinal chemistry and materials science to modulate a molecule's properties. mdpi.comrsc.orgeurekalert.org Fluorinated pyrimidines are a critical class of compounds with significant applications. mdpi.comnih.gov

The key achievement in this area lies in the development of a robust synthetic toolbox that allows for the precise installation of various functional groups—such as the chloro, fluoro, and isopropyl groups—onto the pyrimidine scaffold. nih.gov This enables the fine-tuning of steric and electronic properties, making compounds like this compound valuable intermediates for creating complex molecular architectures. Halogenated pyrimidines are recognized as a unique class of compounds with diverse potential. nih.gov The ability to synthesize such multi-functionalized heterocycles is a testament to the advancements in modern organic synthesis.

Emerging Synthetic Methodologies for Halogenated Pyrimidines

The synthesis of halogenated pyrimidines is continually evolving, with a strong trend towards greener, more efficient, and selective methods. frontiersin.orgnih.gov Traditional syntheses often required harsh conditions, but modern approaches offer significant improvements. researchgate.net

Emerging methodologies focus on several key areas:

Green Chemistry Approaches : There is a significant shift towards sustainable practices, including solvent-free reactions, the use of safer and renewable solvents like ionic liquids or water, and energy-efficient techniques such as microwave and ultrasonic irradiation. frontiersin.orgrasayanjournal.co.inresearchgate.netnumberanalytics.com These methods not only reduce environmental impact but often lead to shorter reaction times and higher yields. rasayanjournal.co.in

Direct C-H Halogenation : Advanced methods allow for the direct halogenation of the pyrimidine ring, avoiding multi-step sequences. rsc.org For instance, the use of N-halosuccinimides, sometimes in catalyst-free ionic liquid mediums, provides a highly efficient route for C-5 halogenation. elsevierpure.com Similarly, hypervalent iodine reagents have been employed for clean and effective C3 halogenation of related heterocyclic systems under mild, aqueous conditions. rsc.org

Multicomponent and Cyclocondensation Reactions : The construction of the pyrimidine ring itself is being optimized through multicomponent reactions, where multiple starting materials are combined in a single step. researchgate.net The synthesis of fluorinated pyrimidines has been achieved under mild conditions through the cyclocondensation of amidine hydrochlorides with fluorinated building blocks like potassium 2-cyano-2-fluoroethenolate, demonstrating excellent yields and tolerance for various functional groups. nih.gov

Interactive Data Table: Comparison of Synthetic Methodologies for Halogenated Pyrimidines

FeatureTraditional MethodsEmerging Green Methods
Reaction Conditions Often harsh (high temp., strong acids/bases) rsc.orgMild, often room temperature researchgate.netnih.gov
Solvents Often hazardous organic solvents rsc.orgGreen solvents (water, ionic liquids) or solvent-free frontiersin.orgelsevierpure.com
Energy Source Conventional heatingMicrowave irradiation, sonication researchgate.netrasayanjournal.co.in
Efficiency Multi-step, longer reaction times researchgate.netFewer steps, rapid reactions rasayanjournal.co.inrsc.org
Byproducts Can generate significant hazardous wasteMinimized waste generation numberanalytics.com
Catalysts May use expensive or toxic catalysts researchgate.netHeterogeneous, recyclable, or catalyst-free systems frontiersin.org

Untapped Potential in Chemical Transformations and Novel Reactivity

The unique arrangement of substituents in this compound offers significant untapped potential for novel chemical transformations. The reactivity of the molecule is dictated by the interplay between the electron-deficient pyrimidine ring and its diverse functional groups.

Selective Cross-Coupling : The chlorine atom at the C4 position is a prime site for transition-metal-catalyzed cross-coupling reactions. Established methods like Suzuki-Miyaura and Sonogashira couplings, which have been successfully applied to other halogenated pyrimidine-like scaffolds, could be used to introduce new carbon-carbon bonds. rsc.orgmdpi.com This allows for the late-stage functionalization of the molecule, creating a library of complex derivatives from a single intermediate.

Influence of Substituents on Reactivity : The fluorine atom at C5 and the isopropyl group at C2 significantly modulate the electronic properties of the pyrimidine ring. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the ring, potentially activating other positions for nucleophilic attack. The reactivity of pyrimidine bases can be influenced by interactions between adjacent groups. nih.gov The bulky isopropyl group can provide steric hindrance, directing incoming reagents to other positions and influencing the regioselectivity of reactions.

Novel Ring Transformations : The dense functionalization of the pyrimidine ring could be exploited in novel ring-opening or ring-transformation reactions to generate other heterocyclic systems. The inherent reactivity of pyrimidine derivatives allows them to serve as precursors for fused ring systems like thiazolo[3,2-a]pyrimidines. nih.gov

Interactive Data Table: Potential Transformations of this compound

Site of ReactivityType of TransformationPotential OutcomeRole of Other Substituents
C4-Chloro Suzuki, Sonogashira, Buchwald-Hartwig couplingIntroduction of aryl, alkynyl, or amino groups rsc.orgmdpi.comFluoro group activates the C-Cl bond; Isopropyl group provides steric influence.
C5-Fluoro Nucleophilic Aromatic Substitution (SNAr)Difficult to substitute but can direct metallation or activate other positions.Chloro and Isopropyl groups modify ring electronics affecting SNAr feasibility.
Pyrimidine Ring Reduction / DearomatizationCreation of non-aromatic, 3D piperidine-like structures eurekalert.orgHalogens can influence the conditions required for hydrogenation.
Pyrimidine Ring Cyclocondensation / AnnulationFormation of fused bicyclic or polycyclic heterocycles nih.govAll substituents would be incorporated into the final complex scaffold.

Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry provides powerful tools for understanding and predicting the behavior of halogenated pyrimidines, accelerating their development for various applications. wiley.com These in-silico methods allow for the rational design of molecules and synthetic pathways, saving time and resources. wiley.comnih.gov

Density Functional Theory (DFT) : DFT is widely used to investigate the fundamental properties of halogenated pyrimidines. acs.orgnih.gov It can be used to calculate the molecule's electronic structure, orbital energies (HOMO-LUMO), and electrostatic potential, which provides insight into its reactivity. nih.govnih.gov DFT studies can explain the effects of different halogen substitutions on the pyrimidine ring, helping to predict how the molecule will behave in a reaction. acs.orgnih.gov Time-dependent DFT (TD-DFT) can further predict spectroscopic properties, which aids in experimental characterization. rsc.orgresearchgate.net

Molecular Docking and Dynamics : For applications in materials science or as biological probes, molecular docking can predict how molecules like this compound might interact with larger systems like proteins or polymers. nih.govmdpi.com Molecular dynamics (MD) simulations can then model the stability of these interactions over time, providing a more dynamic picture of the molecule's behavior. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : By building computational models that correlate structural features with chemical properties or reactivity, QSAR can be used to design new derivatives. nih.gov A QSAR model could, for example, predict the reactivity of a series of substituted pyrimidines in a specific cross-coupling reaction, guiding the selection of the most promising candidates for synthesis.

Interactive Data Table: Application of Computational Methods to Halogenated Pyrimidines

Computational MethodApplicationPredicted PropertiesReference
Density Functional Theory (DFT) Electronic structure analysis, reactivity predictionIonization energy, electron affinity, HOMO-LUMO gap, reaction mechanisms acs.orgnih.govnih.gov
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis absorption spectraElectronic transition energies and intensities rsc.orgresearchgate.net
Molecular Docking Predicting binding modes and affinity to a target siteBinding energy, intermolecular interactions (H-bonds, etc.) nih.govnih.gov
Molecular Dynamics (MD) Simulations Assessing the stability of molecular complexes over timeConformational changes, binding free energy, system stability nih.gov
QSAR Correlating chemical structure with properties/activityBuilding predictive models for rational design of new compounds nih.gov

Broader Impact and Future Horizons in Sustainable Chemistry and Applied Fields

The ongoing research into compounds like this compound is situated within the broader context of advancing sustainable chemistry and developing novel functional materials. nih.gov The principles of green chemistry are becoming central to the synthesis of all heterocyclic compounds, aiming to reduce waste, minimize energy consumption, and use renewable resources. researchgate.netnumberanalytics.com

The future horizons for halogenated pyrimidines are expansive. Beyond their traditional roles, these building blocks are crucial for:

Sustainable Synthesis : The development of catalytic and environmentally benign synthetic routes for heterocycles is a major goal. frontiersin.org Future work will likely focus on flow chemistry and photochemical methods, which offer enhanced control, safety, and efficiency. numberanalytics.com The use of biomass-derived starting materials is also a key area of future research. numberanalytics.com

Advanced Materials : The unique properties conferred by fluorination—such as altered electronics and increased stability—make these compounds attractive for the design of new polymers, liquid crystals, and other functional materials.

Agrochemicals : Pyrimidine derivatives are a well-established scaffold in agrochemicals. rsc.org The continued exploration of new substitution patterns on the pyrimidine ring could lead to the development of more effective and environmentally safer crop protection agents.

The journey from simple heterocyclic compounds to highly functionalized molecules like this compound showcases the progress of chemical synthesis. The future lies in harnessing this synthetic power responsibly, guided by computational insights and the principles of sustainability, to address scientific challenges across a multitude of applied fields.

Q & A

Basic: What are the optimal synthetic routes for 4-chloro-5-fluoro-2-isopropylpyrimidine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, introducing the isopropyl group via a Suzuki coupling or alkylation of a pyrimidine precursor (e.g., 4-chloro-5-fluoropyrimidine) with isopropyl halides. Key variables include:

  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side products like dehalogenated derivatives .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency, while bases like K₂CO₃ stabilize intermediates .
  • Solvents : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, whereas non-polar solvents reduce undesired hydrolysis .
    Yields >70% are achievable with rigorous control of moisture and oxygen levels.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Standard analytical workflows include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropyl CH₃ split at δ ~1.2–1.4 ppm; pyrimidine ring protons at δ 8.0–9.0 ppm) .
  • HPLC-MS : Quantify purity (>95%) and detect halogenated impurities (e.g., dechlorinated byproducts) using reverse-phase C18 columns and ESI+ ionization .
  • Elemental Analysis : Verify %C, %N, and %Cl/F to validate stoichiometry .

Advanced: What strategies resolve contradictions in reported reactivity data for this compound under nucleophilic conditions?

Answer:
Discrepancies often arise from competing reaction pathways:

  • Steric Effects : The isopropyl group hinders nucleophilic attack at the C2 position, favoring C4 substitution. Computational modeling (DFT) predicts activation barriers for competing sites .
  • Solvent Polarity : In polar solvents, the C5-fluoro group stabilizes transition states via electron-withdrawing effects, altering regioselectivity .
  • Catalytic Traces : Residual Pd from coupling reactions may catalyze unexpected C-H activation. Use chelating agents (e.g., EDTA) to suppress this .
    Validation requires kinetic studies (e.g., time-resolved NMR) and isotopic labeling (¹⁸O/²H) to track mechanistic pathways .

Advanced: How does the steric bulk of the isopropyl group influence the compound’s stability and downstream derivatization?

Answer:
The isopropyl group:

  • Thermal Stability : Reduces thermal decomposition (TGA data shows stability up to 200°C) but increases susceptibility to oxidative cleavage under harsh conditions (e.g., strong acids) .
  • Derivatization Limits : Steric hindrance impedes reactions requiring planar transition states (e.g., Diels-Alder). Mitigate via microwave-assisted synthesis to enhance energy transfer .
  • Crystallography : Single-crystal X-ray diffraction reveals distorted pyrimidine ring geometry, impacting π-π stacking in supramolecular assemblies .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for aerosol mitigation .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Monitor for discoloration, indicating degradation .
  • Waste Disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical neutralization .

Advanced: How can computational methods predict the reactivity of this compound in drug discovery pipelines?

Answer:

  • Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. The fluoro group enhances binding via H-bonding with active-site residues .
  • QSAR Models : Correlate substituent effects (e.g., Cl/F electronegativity) with bioactivity. Hammett constants (σₚ) predict electron-deficient pyrimidines as kinase inhibitors .
  • MD Simulations : Assess conformational flexibility in aqueous vs. lipid environments to optimize pharmacokinetics .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Scaffold for Kinase Inhibitors : The pyrimidine core is a privileged structure in EGFR or CDK inhibitors. Modifications at C4/C5 enhance selectivity .
  • Prodrug Synthesis : The chloro group is replaced with amino or alkoxy groups via SNAr to generate bioactive metabolites .
  • In Vitro Assays : Used in high-throughput screening libraries to identify hit compounds against cancer cell lines .

Advanced: How can researchers address challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?

Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustment of stoichiometry .
  • Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to minimize environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.